Cas no 1505891-70-2 ((1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine)

(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine structure
1505891-70-2 structure
商品名:(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine
CAS番号:1505891-70-2
MF:C12H18N2
メガワット:190.284722805023
CID:5742832
PubChem ID:82603671

(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine 化学的及び物理的性質

名前と識別子

    • 1505891-70-2
    • (1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine
    • インチ: 1S/C12H18N2/c1-9-4-3-5-11-6-10(7-13)8-14(2)12(9)11/h3-5,10H,6-8,13H2,1-2H3
    • InChIKey: JKYODSYYRKVJEF-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C2C(C)=CC=CC=2CC(CN)C1

計算された属性

  • せいみつぶんしりょう: 190.146998583g/mol
  • どういたいしつりょう: 190.146998583g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 193
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM240616-1g
(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine
1505891-70-2 97%
1g
$542 2021-08-04
Chemenu
CM240616-5g
(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine
1505891-70-2 97%
5g
$1169 2021-08-04
Chemenu
CM240616-1g
(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine
1505891-70-2 97%
1g
$*** 2023-03-30
Chemenu
CM240616-10g
(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine
1505891-70-2 97%
10g
$1636 2021-08-04

(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine 関連文献

(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamineに関する追加情報

Comprehensive Overview of (1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine (CAS No. 1505891-70-2): Properties, Applications, and Research Insights

The compound (1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine, identified by its CAS No. 1505891-70-2, is a structurally unique molecule that has garnered significant attention in pharmaceutical and chemical research. This tetrahydroquinoline derivative features a methanamine substituent at the 3-position, which contributes to its potential bioactivity and versatility in synthetic applications. Researchers are increasingly exploring its role in drug discovery, particularly due to its structural similarity to bioactive alkaloids found in natural products.

In recent years, the demand for novel heterocyclic compounds like 1505891-70-2 has surged, driven by advancements in medicinal chemistry and computational drug design. A key focus area is its potential as a scaffold for CNS-targeting therapeutics, aligning with trends in neurodegenerative disease research. The molecule's lipophilic properties and hydrogen-bonding capacity make it a candidate for optimizing blood-brain barrier permeability, a hot topic in neuropharmacology discussions.

Synthetic methodologies for (1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine often involve reductive amination or cyclization strategies, with recent literature emphasizing green chemistry approaches to improve yield and sustainability. Analytical techniques such as HPLC-MS and NMR spectroscopy are critical for characterizing this compound, addressing common queries about purity validation in specialty chemicals. Its stability under various pH conditions is another frequently researched aspect, particularly for formulation development.

Beyond pharmaceuticals, this compound shows promise in material science applications. Its aromatic-amine hybrid structure has been studied for potential use in organic semiconductors or ligand design for catalytic systems. Patent analyses reveal growing IP activity around similar tetrahydroquinoline derivatives, reflecting commercial interest in this chemical space.

From a regulatory perspective, CAS 1505891-70-2 is not currently classified under restrictive categories, facilitating its use in global research programs. However, proper handling protocols should always be followed, as with any fine chemical. The compound's structure-activity relationships continue to be explored through QSAR modeling and high-throughput screening, addressing the scientific community's interest in AI-driven drug discovery methodologies.

Environmental considerations are also emerging in discussions about 1505891-70-2, with researchers investigating its biodegradation pathways and ecotoxicological profile. These studies respond to increasing concerns about sustainable chemistry practices. The compound's logP value and water solubility data are frequently requested parameters, highlighting the importance of physicochemical property databases for research efficiency.

In summary, (1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine represents an important building block in modern chemical research, bridging multiple disciplines from pharmacology to materials engineering. Its CAS No. 1505891-70-2 serves as a crucial identifier for researchers navigating the expanding landscape of specialty chemicals with therapeutic potential. Ongoing studies continue to uncover new dimensions of its applicability, making it a compound of enduring scientific interest.

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